molecular formula C8H8BrClFN B13223737 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine

1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine

Katalognummer: B13223737
Molekulargewicht: 252.51 g/mol
InChI-Schlüssel: PIVVAYGYCDUWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanamine backbone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by amination and fluorination steps. For instance, starting from 2-bromo-5-chlorobenzene, the compound can be synthesized through a series of reactions involving nucleophilic substitution and amination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted ethanamines.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromo-5-chlorophenyl)-2-chloroethan-1-amine
  • 1-(2-Bromo-5-chlorophenyl)-2-iodoethan-1-amine
  • 1-(2-Bromo-5-chlorophenyl)-2-bromoethan-1-amine

Comparison: Compared to its analogs, 1-(2-Bromo-5-chlorophenyl)-2-fluoroethan-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts higher electronegativity and stability to the compound, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C8H8BrClFN

Molekulargewicht

252.51 g/mol

IUPAC-Name

1-(2-bromo-5-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,8H,4,12H2

InChI-Schlüssel

PIVVAYGYCDUWRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(CF)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.